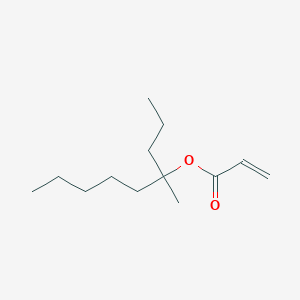
2,3-Diaminopyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-1H-pyridin-4-one is a heterocyclic compound that contains a pyridine ring with two amino groups at positions 2 and 3, and a keto group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-1H-pyridin-4-one typically involves the nucleophilic substitution of halogenated pyridine derivatives followed by reduction. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by an amino group using ammonia or other amines. The nitro group is then reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods
In industrial settings, the production of 2,3-diamino-1H-pyridin-4-one can be scaled up using similar synthetic routes. The process involves aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst, followed by heating and extraction . This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diamino-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridinones and pyridines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,3-Diamino-1H-pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3-diamino-1H-pyridin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diaminopyridine: Similar structure but lacks the keto group.
4-Amino-2,3-dihydropyridin-2-one: Contains an additional hydrogen atom at the 2-position.
2,3-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: Contains an azido group and a pyrazole ring.
Uniqueness
Its structure provides a versatile platform for the synthesis of various derivatives with potential biological and industrial uses .
Propiedades
Fórmula molecular |
C5H7N3O |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2,3-diamino-1H-pyridin-4-one |
InChI |
InChI=1S/C5H7N3O/c6-4-3(9)1-2-8-5(4)7/h1-2H,6H2,(H3,7,8,9) |
Clave InChI |
KSJXLSHOMFDGPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C(C1=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15174137.png)
![methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate](/img/structure/B15174143.png)
![6-[2-(dimethylamino)ethyl-methylamino]-1,3-dimethyl-N-[(3-propan-2-yloxyphenyl)carbamoyl]pyrazolo[3,4-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B15174158.png)
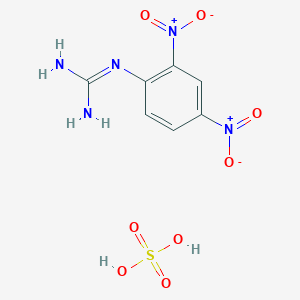
![3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15174173.png)
![Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B15174174.png)
![(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B15174176.png)
![14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B15174177.png)
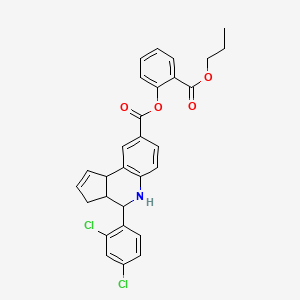
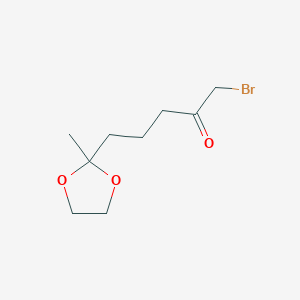
![1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol](/img/structure/B15174201.png)
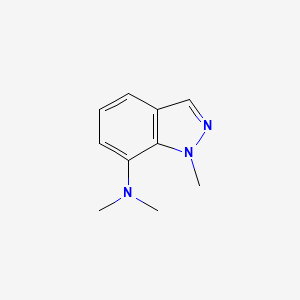
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-methoxyphenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-](/img/structure/B15174211.png)
